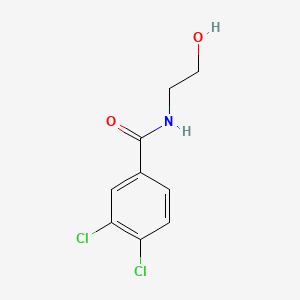

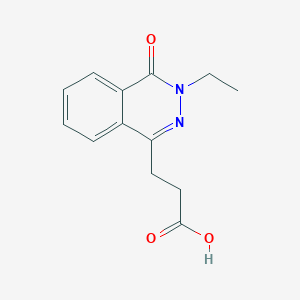

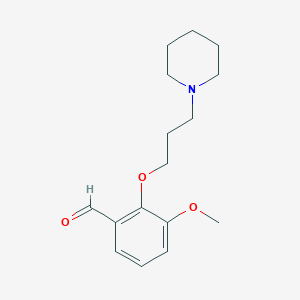

3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The first paper discusses the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, which results in the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones depending on the solvent used during the reflux process . This information suggests that the synthesis of complex organic compounds like 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid might involve multi-step reactions and the use of specific reagents and conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of the compounds mentioned in the first paper indicates the presence of a chromen moiety and a triazine ring, which are products of a reaction involving an ethoxalyl group . This suggests that the molecular structure of 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid could also be complex, with multiple ring systems and functional groups that are characteristic of phthalazine derivatives.

Chemical Reactions Analysis

The synthesis processes described in the papers involve refluxing in different solvents, which indicates that the chemical reactions to synthesize such compounds are sensitive to reaction conditions . The formation of different products based on the choice of solvent highlights the importance of understanding the reactivity and interaction of functional groups in the design of synthetic pathways for complex molecules.

Physical and Chemical Properties Analysis

While the papers do not directly provide information on the physical and chemical properties of 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid, the synthesis and structural confirmation of related compounds through methods such as HPLC and infrared spectroscopy suggest that similar analytical techniques could be employed to determine the properties of the compound . The specific activity and radiochemical purity mentioned in the second paper also underscore the importance of purity and characterization in the synthesis of pharmaceutical compounds .

Wissenschaftliche Forschungsanwendungen

Environmental Fate and Aquatic Effects of Oxo-Process Chemicals

Research on oxo-process chemicals, including those with complex structures similar to "3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid," focuses on their environmental impact and biodegradability. Studies have shown that compounds like C4 and C8 oxo-process chemicals are readily biodegradable and pose generally low concern to aquatic life, indicating potential environmental applications of similar compounds (Staples, 2001).

Biodegradation and Fate in Soil and Groundwater

Compounds structurally related or within the same functional group as "3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid" have been studied for their biodegradation pathways. For instance, ethyl tert-butyl ether (ETBE), a gasoline oxygenate, has been extensively researched for its biodegradation and fate in soil and groundwater, highlighting the importance of understanding the environmental impact of synthetic compounds (Thornton et al., 2020).

Antioxidant Capacity Reaction Pathways

The study of antioxidant capacity and reaction pathways of compounds with similar complexity provides insights into their potential applications in pharmacology and nutraceuticals. For instance, the decolorization assay of antioxidant capacity sheds light on the reaction pathways that underlie the antioxidant activity, offering a basis for further research into the health benefits of complex compounds (Ilyasov et al., 2020).

Eigenschaften

IUPAC Name |

3-(3-ethyl-4-oxophthalazin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-15-13(18)10-6-4-3-5-9(10)11(14-15)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXWARXRBMZEJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2C(=N1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360648 |

Source

|

| Record name | 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid | |

CAS RN |

356790-59-5 |

Source

|

| Record name | 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)